2-Morpholino-4-nitrobenzaldehyde
Description
2-Morpholino-4-nitrobenzaldehyde is a benzaldehyde derivative featuring a morpholino substituent at the 2-position and a nitro group at the 4-position of the aromatic ring. The morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and influences electronic properties, while the nitro group is a strong electron-withdrawing moiety, modulating reactivity in nucleophilic addition or condensation reactions. This compound is of interest in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or photoactive materials.
Properties
CAS No. |
1707580-90-2 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-morpholin-4-yl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(13(15)16)7-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 |
InChI Key |
YKUFQRCCOVZXHY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 4-Morpholino-2-nitrobenzaldehyde
A positional isomer, 4-Morpholino-2-nitrobenzaldehyde (CAS 904895-91-6), shares the same molecular formula (C₁₁H₁₂N₂O₄) and molecular weight (236.22 g/mol) but differs in substituent positions . Key distinctions include:
The nitro group’s position significantly impacts electronic and steric effects. For instance, the ortho-nitro group in 4-Morpholino-2-nitrobenzaldehyde may enhance electrophilicity at the aldehyde carbon compared to the para-substituted isomer, favoring reactions like nucleophilic additions .
Morpholine-Containing Analogues
Compounds such as 2-Morpholinobenzaldehyde (lacking the nitro group) and 4-Nitrobenzaldehyde (lacking the morpholino group) provide further insights:
| Compound | Key Features | Applications |
|---|---|---|
| 2-Morpholinobenzaldehyde | Improved solubility in organic solvents; reduced electrophilicity | Intermediate in drug synthesis |
| 4-Nitrobenzaldehyde | High electrophilicity; prone to redox reactions | Dye synthesis, corrosion inhibitors |
| This compound | Combines moderate electrophilicity and solubility | Potential use in photoactive materials |
The synergistic effects of morpholino and nitro groups in this compound balance solubility and reactivity, distinguishing it from simpler analogues.
Nitroso-Morpholine Derivatives
references 4-nitroso-morpholine (CAS 736-17-6), a nitroso derivative. Nitroso compounds are often avoided in synthesis due to toxicity, whereas nitro groups (as in this compound) offer greater stability .
Research Findings and Data Gaps
- Synthetic Routes: this compound is likely synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling, though explicit protocols are undocumented.
- Spectroscopic Data: Infrared (IR) and NMR spectra for 4-Morpholino-2-nitrobenzaldehyde (e.g., C=O stretch at ~1700 cm⁻¹) suggest similar features for its isomer, with shifts dependent on substituent positions .
- Thermal Stability: The morpholino group likely enhances thermal stability compared to non-cyclic amine derivatives.
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